5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H6Cl2O3 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
5-(3,4-dichlorophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2O3/c12-9-3-1-7(5-10(9)13)15-11-4-2-8(6-14)16-11/h1-6H |
InChI Key |
MRQQJYWTJVGDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC=C(O2)C=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde typically involves the reaction of 3,4-dichlorophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(3,4-Dichlorophenoxy)furan-2-carboxylic acid.
Reduction: 5-(3,4-Dichlorophenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorophenoxy group may also interact with hydrophobic pockets in target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
The structural and functional diversity of substituted furan-2-carbaldehydes allows for direct comparisons based on substituent effects, thermodynamic properties, and biological activity. Below is a detailed analysis of compounds structurally analogous to 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde:
Structural Analogues and Substituent Effects
Key Observations :
- Halogen Effects: Chlorine and fluorine substituents (e.g., in 5-(3,4-Dichlorophenoxy) and 5-(3-Chloro-4-fluorophenyl) derivatives) increase electrophilicity, enhancing reactivity in nucleophilic substitutions and cross-coupling reactions .
- Nitro Groups : Nitrophenyl derivatives (e.g., 5-(2-nitrophenyl)) exhibit higher thermal stability, as evidenced by their lower Gibbs free energy of sublimation (ΔG°sub ≈ 120–130 kJ/mol at 298.15 K) compared to halogenated analogues .
Thermodynamic and Physicochemical Properties
- Vapor Pressure and Enthalpy: Nitrophenyl-substituted furan-2-carbaldehydes (e.g., 5-(2-nitrophenyl)) show temperature-dependent vapor pressures described by the Clapeyron–Clausius equation, with sublimation enthalpies (ΔH°sub) ranging from 95–105 kJ/mol . In contrast, dichlorophenoxy derivatives likely exhibit higher ΔH°sub due to stronger intermolecular halogen bonding .
- Bioactivity : Chloro- and fluoro-substituted derivatives (e.g., 5-(3-chloro-4-fluorophenyl)) demonstrate superior antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC ≈ 10–20 µg/mL) compared to nitro- or methoxy-substituted analogues .
Biological Activity
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and implications of this compound based on recent studies.
Chemical Structure and Properties
The molecular structure of 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde features a furan ring substituted with a dichlorophenoxy group. This configuration is critical for its biological activity, as the presence of electron-withdrawing groups such as chlorine can enhance its reactivity and interaction with biological targets.
Synthesis
The synthesis of 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde typically involves the reaction of furan derivatives with chlorinated phenolic compounds. The synthetic pathways often utilize various reagents and conditions that facilitate the formation of the desired aldehyde structure while maintaining the integrity of the furan ring.
Antimicrobial Properties
Recent studies indicate that 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties in vitro. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
- Case Study : A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde has an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for HT-29 cells. This suggests a selective cytotoxic effect that warrants further exploration.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HT-29 | 30 |
The biological activity of 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : It has been observed to inhibit specific enzymes involved in cell cycle regulation and DNA repair mechanisms.
- Interference with Cell Signaling Pathways : The compound may affect pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell survival and proliferation.
Research Findings
Several studies have explored the biological implications of this compound:
- A study published in Molecules highlighted its potential as an antimicrobial agent against resistant strains .
- Research featured in PubMed Central discussed its anticancer efficacy and mechanisms involving apoptosis induction .
- Another investigation focused on structure-activity relationships (SAR), emphasizing how modifications to the furan ring can enhance biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves Ullmann-type coupling between a halogenated furan precursor (e.g., 5-bromofuran-2-carbaldehyde) and 3,4-dichlorophenol under catalytic conditions (e.g., CuI/1,10-phenanthroline in DMF at 100–120°C). Alternative approaches include Vilsmeier-Haack formylation of pre-coupled intermediates. Yield optimization requires strict control of stoichiometry, inert atmosphere, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the spatial arrangement of the dichlorophenoxy and aldehyde groups, as demonstrated for structurally analogous furan derivatives . Complement with NMR (¹H/¹³C, DEPT-135) to confirm substituent positions and IR spectroscopy to identify the aldehyde carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (HRMS) and HPLC purity analysis (>98%) ensure molecular integrity .
Q. What safety protocols are critical when handling 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde?
- Methodological Answer : Follow GHS hazard guidelines (H315, H319, H335): use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid dust formation. Store under inert atmosphere (argon) at 2–8°C. In case of skin contact, wash immediately with soap/water; for inhalation, administer oxygen and seek medical attention .
Advanced Research Questions
Q. How can researchers analyze the electronic effects of the 3,4-dichlorophenoxy substituent on the furan ring’s reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution and HOMO-LUMO gaps. Compare with experimental Hammett substituent constants (σ) to quantify electron-withdrawing effects. Validate via electrochemical analysis (cyclic voltammetry) to assess redox behavior .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Optimize catalyst systems (e.g., Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings) and use microwave-assisted synthesis to reduce reaction time. Solvent screening (toluene vs. DMF) and additive testing (e.g., TBAB) enhance regioselectivity. Monitor intermediates via TLC/GC-MS to identify side products .
Q. How can contradictions in biological activity data (e.g., antifungal vs. cytotoxic effects) be resolved?
- Methodological Answer : Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HeLa, MCF-7) and fungal strains (e.g., Candida albicans). Use SAR studies to isolate the role of the dichlorophenoxy group vs. the aldehyde moiety. Cross-reference with molecular docking (PDB: CYP51 for antifungals) to identify binding motifs .
Q. What computational methods predict the regioselectivity of nucleophilic attacks on the aldehyde group?
- Methodological Answer : Apply Fukui function analysis (local softness indices) to identify electrophilic hotspots. Simulate reaction pathways with ab initio molecular dynamics (AIMD) to model transition states. Validate predictions via kinetic isotope effect (KIE) studies in deuterated solvents .
Q. How can derivatives of this compound be designed to enhance solubility while retaining bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
